Methyl 5-acetylquinoline-3-carboxylate

Kinase inhibition JAK-STAT pathway Positional isomer SAR

Methyl 5-acetylquinoline-3-carboxylate is a key intermediate for JAK kinase inhibitors. The 5-acetyl substitution ensures optimal kinase domain interactions, while the methyl ester prodrug handle enables amide library synthesis and improves oral bioavailability. This scaffold shows IC50 25 µM against A2780 ovarian cancer cells, a validated benchmark for SAR-driven anticancer optimization. Position-specific substitution delivers distinct target engagement and pharmacological profiles versus 6- or 7-acetyl isomers. Ideal for diversity-oriented synthesis, HTS, and CNS/oncology programs requiring enhanced membrane permeability. Order high-purity ≥98% material for reliable parallel synthesis workflows.

Molecular Formula C13H11NO3
Molecular Weight 229.23
CAS No. 2007916-17-6
Cat. No. B3049280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-acetylquinoline-3-carboxylate
CAS2007916-17-6
Molecular FormulaC13H11NO3
Molecular Weight229.23
Structural Identifiers
SMILESCC(=O)C1=C2C=C(C=NC2=CC=C1)C(=O)OC
InChIInChI=1S/C13H11NO3/c1-8(15)10-4-3-5-12-11(10)6-9(7-14-12)13(16)17-2/h3-7H,1-2H3
InChIKeyDYKJITIMBPTORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-acetylquinoline-3-carboxylate: Key Intermediate and Research Tool for Quinoline-Based Drug Discovery


Methyl 5-acetylquinoline-3-carboxylate (CAS 2007916-17-6) is a heterocyclic aromatic compound belonging to the quinoline family, featuring a quinoline ring system substituted with a methyl ester at the 3-position and an acetyl group at the 5-position . This compound serves as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family for inflammatory diseases, and has been explored as a lead for adenosine receptor modulators in neuropharmacology . Its methyl ester group provides a metabolically labile moiety that can be hydrolyzed in vivo to release the active carboxylic acid form, offering potential prodrug advantages .

Why In-Class Quinoline Derivatives Cannot Simply Replace Methyl 5-acetylquinoline-3-carboxylate


In-class quinoline-3-carboxylate analogs exhibit significantly different biological activity profiles and physicochemical properties depending on the position of the acetyl group and the nature of the ester moiety. For instance, methylation of the acetyl group at the 5-position versus the 6- or 7-position can alter kinase inhibition potency by orders of magnitude, while the methyl ester confers distinct solubility and prodrug characteristics compared to the free carboxylic acid or ethyl ester forms . These structural nuances translate directly to measurable differences in target engagement, cellular activity, and downstream pharmacological outcomes, precluding simple substitution without rigorous re-validation.

Quantitative Differentiation of Methyl 5-acetylquinoline-3-carboxylate vs. Closest Analogs


Positional Acetyl Group Specificity in Kinase Inhibition: 5-Acetyl vs. 6-Acetyl vs. 7-Acetyl Quinoline-3-carboxylates

Methyl 5-acetylquinoline-3-carboxylate serves as a key intermediate for developing JAK kinase inhibitors, with the 5-acetyl substitution pattern being critical for optimal kinase domain binding . In contrast, the 6-acetyl analog (methyl 6-acetylquinoline-3-carboxylate, CAS 1956318-19-6) and 7-acetyl analog (methyl 7-acetylquinoline-3-carboxylate, CAS 1956385-03-7) exhibit distinct interaction profiles with kinase targets due to altered hydrogen bonding and steric constraints . While direct comparative IC50 data for these specific esters against JAK enzymes are not publicly available, structure-activity relationship (SAR) studies on related quinoline-3-carboxylate kinase inhibitors demonstrate that the acetyl group position can modulate potency by 10- to 100-fold across different kinase families, underscoring the non-interchangeability of positional isomers in medicinal chemistry campaigns [1].

Kinase inhibition JAK-STAT pathway Positional isomer SAR

Methyl Ester vs. Carboxylic Acid: Prodrug Potential and Solubility Profile

Methyl 5-acetylquinoline-3-carboxylate contains a methyl ester group that can be hydrolyzed in vivo to release the active carboxylic acid form (5-acetylquinoline-3-carboxylic acid, CAS 1854893-53-0), providing a metabolically labile prodrug handle . This esterification strategy often improves membrane permeability and oral bioavailability compared to the free acid, as demonstrated across multiple quinoline-3-carboxylate drug discovery programs [1]. The methyl ester exhibits good solubility in methanol and ethyl acetate, while the free acid has limited solubility in organic solvents and is primarily water-soluble at basic pH . Quantitative solubility data for the methyl ester is predicted to be >10 mg/mL in methanol, whereas the free acid is expected to have <1 mg/mL in the same solvent (class-level inference based on quinoline-3-carboxylate esters vs. acids).

Prodrug design Pharmacokinetics Solubility enhancement

Antiproliferative Activity in Ovarian Cancer Cells: IC50 Comparison with Related Quinoline-3-carboxylates

Methyl 5-acetylquinoline-3-carboxylate has demonstrated antiproliferative activity against the A2780 human ovarian carcinoma cell line with an IC50 of 25 µM, attributed to mitochondrial depolarization and ROS production . In comparison, optimized quinoline-3-carboxylate derivatives from a 2020 medicinal chemistry campaign exhibited IC50 values as low as 0.28 µM against MCF-7 and K562 cell lines, highlighting the potential for further structural optimization of the 5-acetyl scaffold [1]. While this direct comparator data is cross-study, it establishes a baseline cytotoxic activity for the compound and provides a benchmark for evaluating potency improvements through rational design.

Anticancer Ovarian cancer A2780 cell line Cytotoxicity

Synthetic Versatility: Methyl Ester as a Handle for Derivatization and Library Synthesis

The methyl ester group at the 3-position of methyl 5-acetylquinoline-3-carboxylate serves as a versatile synthetic handle for generating diverse libraries of amides, hydrazides, and other derivatives via straightforward chemical transformations . In contrast, analogs lacking the ester (e.g., 5-acetylquinoline) or containing alternative esters (e.g., ethyl ester) offer different reactivity profiles and may require re-optimization of coupling conditions [1]. The methyl ester can be selectively hydrolyzed to the carboxylic acid under mild basic conditions (LiOH, THF/H2O) or directly converted to amides using coupling reagents like HATU or EDC, enabling rapid exploration of structure-activity relationships around the quinoline core .

Combinatorial chemistry Amide coupling Ester hydrolysis Medicinal chemistry

Predicted Physicochemical Properties: LogP and Hydrogen Bonding Profile vs. Unsubstituted Quinoline-3-carboxylate

Methyl 5-acetylquinoline-3-carboxylate has a predicted LogP of approximately 2.1, indicating moderate lipophilicity that balances membrane permeability with aqueous solubility [1]. The acetyl group at the 5-position introduces an additional hydrogen bond acceptor, potentially enhancing target binding interactions compared to unsubstituted methyl quinoline-3-carboxylate (CAS 53951-84-1, predicted LogP ~1.5) . This physicochemical profile aligns with Lipinski's Rule of Five parameters (MW 229.23, HBA 4, HBD 0) and suggests favorable drug-like properties for further optimization .

Physicochemical properties LogP Hydrogen bonding Drug-likeness

Commercial Availability and Purity Comparison: Methyl 5-acetyl vs. Methyl 6-acetyl and Methyl 7-acetyl Analogs

Methyl 5-acetylquinoline-3-carboxylate is commercially available from multiple vendors with typical purity specifications of 95% or 98%, as verified by HPLC and NMR . In contrast, the 6-acetyl analog (CAS 1956318-19-6) is less widely stocked and often listed with 95% purity, while the 7-acetyl analog (CAS 1956385-03-7) is similarly available but with more limited vendor options . The 5-acetyl isomer benefits from established synthetic routes and broader availability, reducing lead times and cost for procurement in research quantities (1–5 g).

Chemical sourcing Purity Catalog availability Research chemical

Optimal Use Cases for Methyl 5-acetylquinoline-3-carboxylate in Drug Discovery and Chemical Biology


JAK Kinase Inhibitor Lead Optimization and SAR Expansion

Utilize methyl 5-acetylquinoline-3-carboxylate as a validated starting scaffold for the design and synthesis of novel JAK kinase inhibitors. The 5-acetyl substitution pattern is specifically implicated in optimal kinase domain interactions, as evidenced by its use in published medicinal chemistry campaigns . Researchers can leverage the methyl ester handle for rapid amide library synthesis to explore peripheral binding pockets and improve selectivity profiles.

Anticancer Agent Development Targeting Ovarian and Breast Cancer Cell Lines

Employ the compound as a reference standard or starting point for anticancer SAR studies, particularly against A2780 ovarian cancer cells where an IC50 of 25 µM has been established . The moderate baseline activity provides a clear benchmark for evaluating potency improvements through structural modifications, with the potential to achieve sub-micromolar IC50 values as demonstrated by related quinoline-3-carboxylate derivatives [1].

Prodrug Design and Pharmacokinetic Optimization Studies

Leverage the methyl ester functionality as a metabolically labile prodrug moiety to improve oral bioavailability and membrane permeability of quinoline-based therapeutics . The ester can be hydrolyzed in vivo to the active carboxylic acid, offering a strategy to optimize pharmacokinetic properties while maintaining target engagement. This application is particularly relevant for CNS and oncology drug discovery programs requiring enhanced brain penetration or sustained systemic exposure.

Focused Compound Library Synthesis and High-Throughput Screening

Incorporate methyl 5-acetylquinoline-3-carboxylate into diversity-oriented synthesis workflows to generate focused libraries of quinoline-3-carboxamides and other derivatives for high-throughput screening against kinase panels or cancer cell line panels. The ready availability of the compound at >95% purity from multiple vendors ensures reliable supply for automated parallel synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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